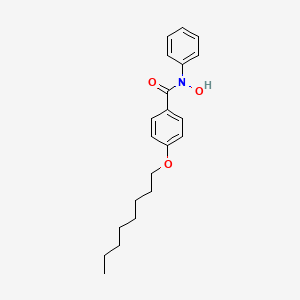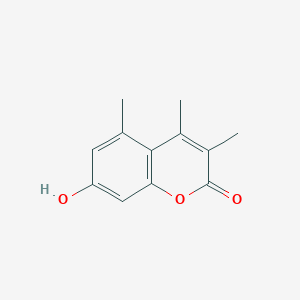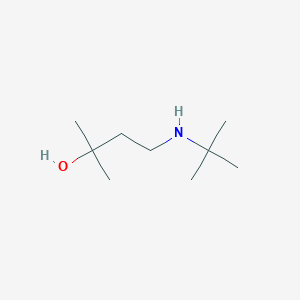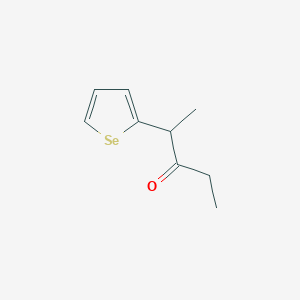
2-(Selenophen-2-yl)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Selenophen-2-yl)pentan-3-one is an organic compound that belongs to the class of selenophenes, which are selenium-containing heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Selenophen-2-yl)pentan-3-one typically involves the reaction of lithiated selenophene with N,N-dimethylbenzamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithiated intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-(Selenophen-2-yl)pentan-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the compound into selenophenyl alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the selenophene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenophenyl alcohols. Substitution reactions can introduce a variety of functional groups onto the selenophene ring, leading to a diverse array of products.
科学的研究の応用
2-(Selenophen-2-yl)pentan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique electronic and optical properties
作用機序
The mechanism of action of 2-(Selenophen-2-yl)pentan-3-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. It can also undergo redox reactions, influencing cellular redox balance and potentially affecting biological processes. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or industrial applications .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Selenophen-2-yl)pentan-3-one include other selenophenes and thiophenes, such as:
2-(Thiophen-2-yl)pentan-3-one: A sulfur analog with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
2-(Furan-2-yl)pentan-3-one: An oxygen analog with distinct electronic properties compared to the selenium-containing compound.
Uniqueness
This compound is unique due to the presence of selenium, which imparts different electronic and steric properties compared to its sulfur and oxygen analogs.
特性
CAS番号 |
106723-46-0 |
|---|---|
分子式 |
C9H12OSe |
分子量 |
215.16 g/mol |
IUPAC名 |
2-selenophen-2-ylpentan-3-one |
InChI |
InChI=1S/C9H12OSe/c1-3-8(10)7(2)9-5-4-6-11-9/h4-7H,3H2,1-2H3 |
InChIキー |
TZFZEKXLWOAGJW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)C1=CC=C[Se]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


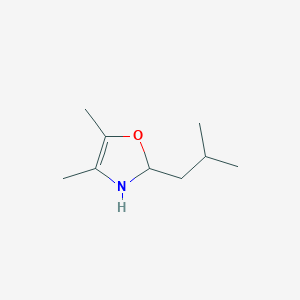
![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

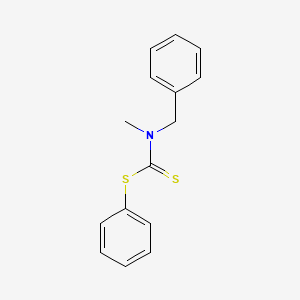
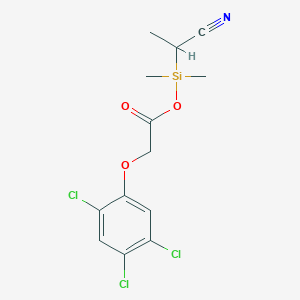
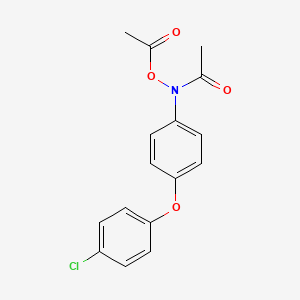

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)
